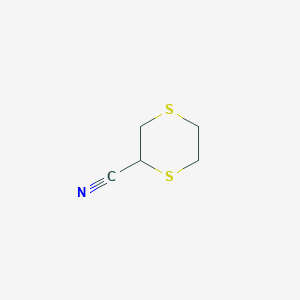

1,4-Dithiane-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dithiane-2-carbonitrile is a chemical compound with the molecular formula C5H7NS2 . It has a molecular weight of 145.3 g/mol . The IUPAC name for this compound is 1,4-dithiane-2-carbonitrile .

Synthesis Analysis

1,4-Dithianes, such as 1,4-Dithiane-2-carbonitrile, are known to be versatile organic synthesis building blocks . They are commonly used as ‘umpolung’ reagents, or acyl anion equivalents . The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon-carbon bonds .

Molecular Structure Analysis

The InChI code for 1,4-Dithiane-2-carbonitrile is 1S/C5H7NS2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 . The Canonical SMILES for this compound is C1CSC(CS1)C#N .

Chemical Reactions Analysis

1,4-Dithianes are known for their specific heterocyclic reactivity, which can be utilized for the controlled synthesis of carbon-carbon bonds .

Physical And Chemical Properties Analysis

1,4-Dithiane-2-carbonitrile has a molecular weight of 145.3 g/mol . It has a topological polar surface area of 74.4 Ų . The compound has a complexity of 115 .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, which can be synthesized using 1,4-Dithiane-2-carbonitrile, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives, which can be synthesized from 1,4-Dithiane-2-carbonitrile, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These molecules can be synthesized using 1,4-Dithiane-2-carbonitrile.

Organic Field-Effect Transistors (OFETs)

1,4-Dithiane-2-carbonitrile can be used in the synthesis of thiophene-based molecules, which are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules, synthesized using 1,4-Dithiane-2-carbonitrile, are used in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Complex Molecular Architectures

1,4-Dithianes, including 1,4-Dithiane-2-carbonitrile, are attractive C2-building blocks for the synthesis of complex molecular architectures . The specific heterocyclic reactivity can be harnessed for the controlled synthesis of carbon–carbon bonds .

Safety and Hazards

The safety information for 1,4-Dithiane-2-carbonitrile indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

1,4-Dithiane-2-carbonitrile is primarily used as a building block in the synthesis of complex molecular architectures . Its specific heterocyclic reactivity allows for the controlled synthesis of carbon-carbon bonds . This compound is particularly useful in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Mode of Action

The mode of action of 1,4-Dithiane-2-carbonitrile involves its reactivity with other compounds to form carbon-carbon bonds . This reactivity is harnessed in the synthesis of complex molecular structures . The compound can be chemoselectively cleaved or reduced to reveal a versatile C2-synthon .

Biochemical Pathways

1,4-Dithiane-2-carbonitrile is involved in various synthetic applications . It is used in the synthesis of 1,4-dithianes and their derivatives at various oxidation states . The compound’s reactivity is compared to and put into context with more common synthetic building blocks, such as 1,3-dithianes and (hetero)aromatic building blocks .

Result of Action

The result of the action of 1,4-Dithiane-2-carbonitrile is the formation of complex molecular architectures . These architectures can range from lipids and carbohydrates to various carbocyclic scaffolds . The compound’s specific heterocyclic reactivity allows for the controlled synthesis of carbon-carbon bonds, contributing to the complexity of the resulting structures .

properties

IUPAC Name |

1,4-dithiane-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUGUHLOJHQLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380515 |

Source

|

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175136-94-4 |

Source

|

| Record name | 1,4-Dithiane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)

![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)

![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)